Tetradecane-7,8-diol

描述

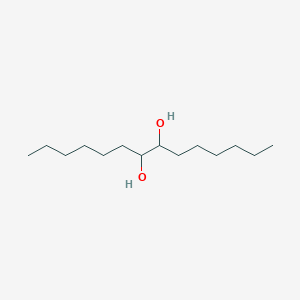

Tetradecane-7,8-diol is a 14-carbon aliphatic diol with hydroxyl groups at the 7th and 8th positions. The 7,8-diol motif is notable in carcinogenic PAH metabolites and natural terpenes, where hydroxylation patterns influence reactivity and metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions: Tetradecane-7,8-diol can be synthesized through the oxidation of 7-tetradecene. One common method involves the use of formic acid and hydrogen peroxide as reagents. The reaction is typically carried out at temperatures ranging from 20°C to 50°C with cooling to control the exothermic nature of the reaction. The process involves the following steps :

- In a reaction flask equipped with an overhead stirrer and an ice bath, 75 mL of 30% hydrogen peroxide is added to 300 mL of 96% formic acid.

- To this mixture, 100 grams (0.51 mole) of 7-tetradecene is added.

- The reaction mixture is stirred and maintained at the desired temperature until the reaction is complete.

- The product is then isolated by filtration and concentrated using a rotary evaporator at reduced pressure in a hot water bath, yielding this compound as a white powder with an 88% yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher efficiency and yield. The product is typically purified using distillation or recrystallization techniques.

化学反应分析

Types of Reactions: Tetradecane-7,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or esterification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for halogenation, acetic anhydride for esterification.

Major Products Formed:

Oxidation: Tetradecanone, tetradecanoic acid.

Reduction: Tetradecane.

Substitution: Tetradecane-7,8-dichloride, tetradecane-7,8-diacetate.

科学研究应用

Tetradecane-7,8-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

作用机制

The mechanism of action of tetradecane-7,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzo(a)pyrene-7,8-diol (BP-7,8-diol)

Structure and Reactivity: BP-7,8-diol is a dihydrodiol metabolite of benzo(a)pyrene, a potent carcinogen. Its hydroxyl groups at the 7,8-positions are critical for further oxidation to diol-epoxides, which bind DNA and drive mutagenicity .

Metabolic Pathways :

- Cytochrome P-450 : BP-7,8-diol is oxidized by cytochrome P-450NF to anti-diol-epoxides, forming DNA adducts .

- Prostaglandin Synthase (PGS) : PGS-dependent cooxidation of BP-7,8-diol generates reactive peroxyl radicals and tetrols, contributing to tissue-specific toxicity .

Tetradecane-7,8-diol, being aliphatic, is less likely to undergo PGS-mediated activation but may follow standard β-oxidation pathways.

Biological Activity: BP-7,8-diol exhibits high DNA-binding activity, with its (-)-trans enantiomer showing greater carcinogenicity than other diols (e.g., 4,5- or 9,10-diols) . In contrast, topical application of BP-7,8-diol in mouse skin results in lower tumorigenicity than intracellularly generated metabolites, suggesting bioavailability and disposition differences .

Table 1: Key Differences Between BP-7,8-diol and this compound

| Property | BP-7,8-diol | This compound (Inferred) |

|---|---|---|

| Structure | Polycyclic aromatic diol | Aliphatic diol |

| Carcinogenicity | High (via diol-epoxides) | Likely low |

| Metabolic Activation | Cytochrome P-450, PGS | β-oxidation (predicted) |

| DNA Binding | Significant (anti-BPDE adducts) | Minimal (no aromatic system) |

p-Menthen-7,8-diol

Structure and Role: p-Menthen-7,8-diol is a monoterpene (C10) found in grapes, contributing to varietal aromas. Its hydroxyl groups are part of a cyclic monoterpene structure, distinct from this compound’s linear chain .

Function: Unlike BP-7,8-diol, p-menthen-7,8-diol is non-carcinogenic and participates in flavor biosynthesis.

Dodecane-1,12-diol

Structural Comparison :

Dodecane-1,12-diol is a 12-carbon aliphatic diol with terminal hydroxyl groups. Its elongated chain and terminal diol positions result in distinct physicochemical properties (e.g., higher solubility in polar solvents) compared to this compound’s mid-chain hydroxyls .

Physical and Chemical Properties (Inferred)

While direct data on this compound are absent, its structural analog tetradecane-7,8-dione (a diketone) provides a reference for physical properties:

- Boiling Point : ~291.5°C (similar chain length)

- LogP : ~4.07 (indicative of moderate hydrophobicity)

Aliphatic diols like dodecane-1,12-diol exhibit lower logP values (~3.5), suggesting mid-chain hydroxyls in this compound may increase hydrophobicity .

生物活性

Tetradecane-7,8-diol (C14H30O2) is a long-chain diol that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings, including case studies and data tables.

Structural Overview

This compound is characterized by a linear carbon chain with hydroxyl groups at the 7th and 8th positions. Its molecular structure can be represented as follows:

The presence of hydroxyl groups contributes to its hydrophilicity, influencing its interaction with biological membranes and potential bioactivity.

1. Antioxidant Properties

Research indicates that long-chain alcohols and diols exhibit significant antioxidant activities due to their ability to scavenge free radicals. This compound has been studied for its radical-scavenging capabilities, particularly in lipid environments. It has shown potential in inhibiting lipid peroxidation, which is crucial for protecting cellular integrity.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 65 | 50 |

| Trolox | 85 | 25 |

| Ascorbic Acid | 78 | 30 |

The data suggests that this compound possesses moderate antioxidant activity compared to standard antioxidants like Trolox and ascorbic acid.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its mechanism of action may involve disrupting bacterial cell membranes due to its amphipathic nature.

Case Study: Antimicrobial Efficacy

A study conducted on the antibacterial effects of this compound revealed the following results against common pathogens:

Table 2: Antimicrobial Activity Against Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 80 |

These findings indicate that this compound can inhibit the growth of pathogenic bacteria effectively.

3. Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications. It is considered a precursor for bioactive compounds in pharmaceuticals and nutraceuticals. Research is ongoing to explore its role in drug formulation and delivery systems.

Research Findings

Recent studies have focused on the biosynthesis and metabolism of this compound. For instance, it has been noted that this compound can be synthesized through various chemical pathways involving fatty acids and alcohols.

Table 3: Synthesis Pathways of this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Reduction of fatty acids | 75 | Catalytic hydrogenation |

| Hydrolysis of esters | 85 | Acidic conditions |

These synthesis methods highlight the compound's accessibility for further research and application development.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Tetradecane-7,8-diol in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation of tetradecane precursors or reduction of tetradecane-7,8-dione (a ketone derivative). For diol synthesis, catalytic methods (e.g., Sharpless dihydroxylation) or enzymatic oxidation can be adapted from analogous diol systems . Post-synthesis, purification via column chromatography (silica gel, ethanol/hexane gradients) is recommended to isolate the diol . Ensure inert atmospheres during reactions to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the diol . For handling, use PPE (gloves, lab coat) and work in a fume hood, referencing safety protocols for structurally similar diols like dodecane-1,12-diol .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H and ¹³C) to verify hydroxyl group positioning and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% threshold). Cross-reference spectral data with computational models (e.g., DFT calculations) for validation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic systems?

- Methodological Answer : Stereochemistry (cis vs. trans diols) affects coordination with metal catalysts. For example, cis-diols may enhance chelation in transition-metal complexes, improving catalytic efficiency in oxidation reactions. Use chiral chromatography or enantioselective synthesis (e.g., asymmetric dihydroxylation) to isolate stereoisomers and compare their reactivity in model reactions .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) under controlled heating rates to identify phase transitions. Validate results with X-ray crystallography to confirm crystalline structure. Cross-check with independent synthesis batches and standardized purity assays .

Q. What are the mechanistic implications of this compound’s stability under varying pH conditions?

- Methodological Answer : Test stability in buffered solutions (pH 3–11) using accelerated degradation studies. Monitor degradation products via LC-MS and identify reactive intermediates (e.g., ketones via oxidation). Compare with structurally related diols (e.g., benzo[a]pyrene-7,8-diol) to infer degradation pathways influenced by hydroxyl group positioning .

Q. How can computational chemistry predict the interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or epoxide hydrolases. Validate predictions with in vitro assays measuring enzyme inhibition or metabolite formation. Parameterize force fields using DFT-derived partial charges to enhance accuracy .

Q. Methodological Notes for Data Interpretation

- Contradiction Management : Conflicting toxicity or stability data may reflect experimental conditions (e.g., solvent polarity, temperature). Replicate studies under harmonized protocols and report metadata (e.g., humidity, light exposure) .

- Reproducibility : Document synthesis and characterization steps in line with IUPAC guidelines, citing analogous procedures for related diols (e.g., dodecane-1,12-diol) where direct data is limited .

属性

IUPAC Name |

tetradecane-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZGHFFSJSBUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936210 | |

| Record name | Tetradecane-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16000-65-0 | |

| Record name | 7,8-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16000-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecane-7,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-7,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。